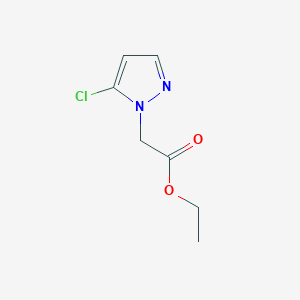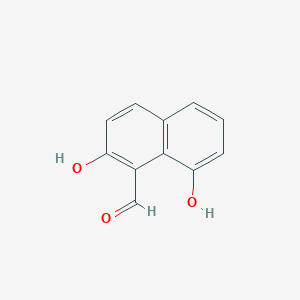
4-(Azetidin-3-yloxy)-6-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yloxy)-6-chloropyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings. The presence of these rings makes it an interesting molecule for various chemical and biological applications. The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yloxy)-6-chloropyrimidine typically involves the reaction of 6-chloropyrimidine with azetidine derivatives. One common method is the nucleophilic substitution reaction where the azetidine moiety is introduced to the pyrimidine ring. This can be achieved by reacting 6-chloropyrimidine with azetidin-3-ol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-3-yloxy)-6-chloropyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and reduction: Products include oxidized or reduced forms of the azetidine ring, potentially leading to ring-opened structures.
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yloxy)-6-chloropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-yloxy)-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA or RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
4-(Azetidin-3-yloxy)aniline: Similar structure but with an aniline group instead of a pyrimidine ring.
4-(Azetidin-3-yloxy)benzonitrile: Contains a benzonitrile group instead of a pyrimidine ring.
4-(Azetidin-3-yloxy)-2-chloropyrimidine: Similar structure with a chlorine atom at a different position on the pyrimidine ring.
Uniqueness
4-(Azetidin-3-yloxy)-6-chloropyrimidine is unique due to the combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8ClN3O |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
4-(azetidin-3-yloxy)-6-chloropyrimidine |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-7(11-4-10-6)12-5-2-9-3-5/h1,4-5,9H,2-3H2 |
Clave InChI |
AXZLAPPSEJELCK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=CC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


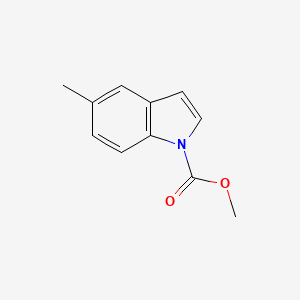
![methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11905387.png)
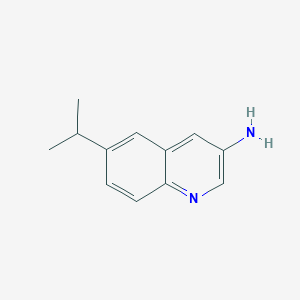



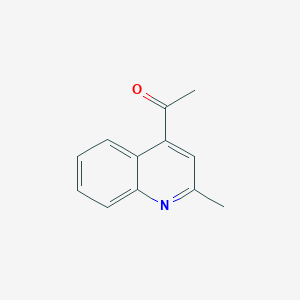
![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)



![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
